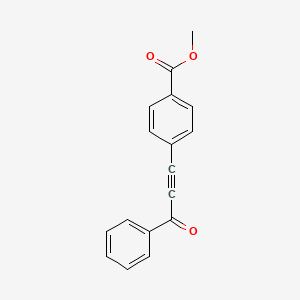![molecular formula C13H24O7 B12541302 2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate CAS No. 663602-56-0](/img/structure/B12541302.png)
2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate is an organic compound with the molecular formula C13H24O7. It is a derivative of hexanoic acid and is characterized by the presence of multiple ethoxy groups.
Métodos De Preparación
The synthesis of 2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate typically involves the esterification of hexanoic acid with a polyethoxy alcohol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Análisis De Reacciones Químicas
2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Aplicaciones Científicas De Investigación
2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and as a plasticizer in various materials.
Mecanismo De Acción
The mechanism of action of 2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, affecting their activity and function. The pathways involved can include metabolic processes where the compound is metabolized to release active intermediates .
Comparación Con Compuestos Similares
Similar compounds to 2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate include:
2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: This compound has a mercapto group instead of a carboxyoxy group, which gives it different chemical properties and applications.
2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethanol: This compound has a hydroxy group, making it more hydrophilic and suitable for different applications. The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Propiedades
Número CAS |
663602-56-0 |
|---|---|
Fórmula molecular |
C13H24O7 |
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
2-[2-(2-carboxyoxyethoxy)ethoxy]ethyl hexanoate |
InChI |
InChI=1S/C13H24O7/c1-2-3-4-5-12(14)19-10-8-17-6-7-18-9-11-20-13(15)16/h2-11H2,1H3,(H,15,16) |
Clave InChI |
FTBVDNRXOULHCQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)OCCOCCOCCOC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


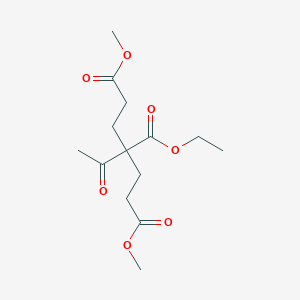
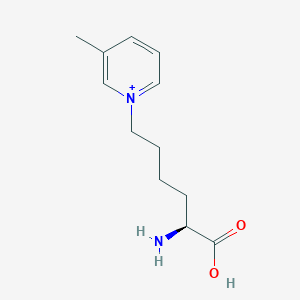
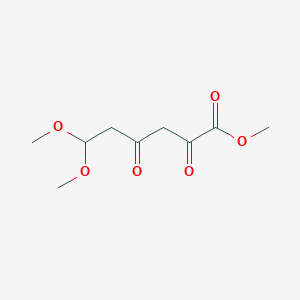
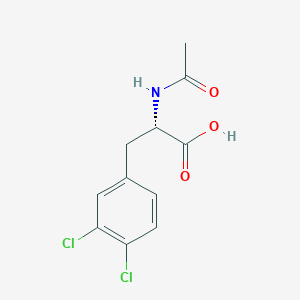
![(2S)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B12541249.png)
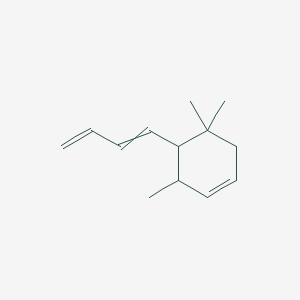
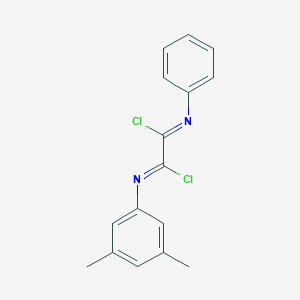
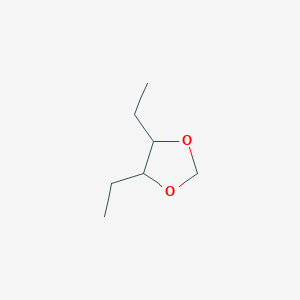
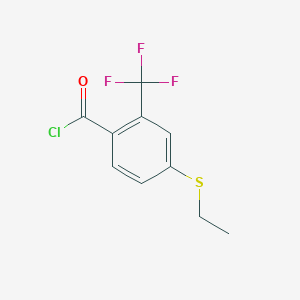
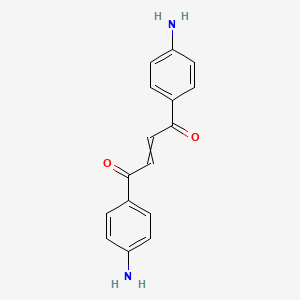
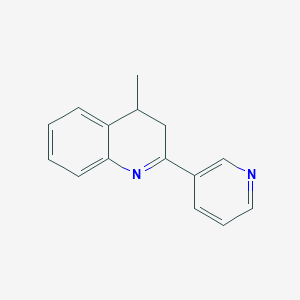
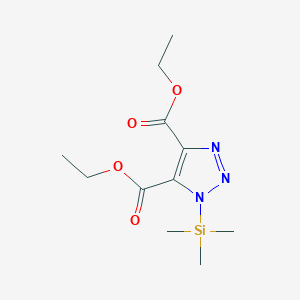
![Bis(trimethylsilyl) [2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B12541304.png)
